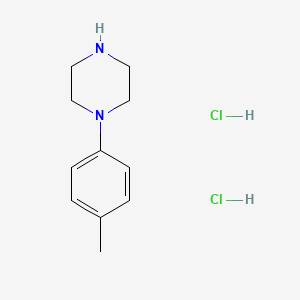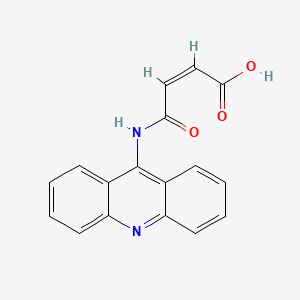
rac threo-Dihydro Bupropion Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bupropion Hydrochloride, a racemate, is recognized for its antidepressant properties. It differs pharmacologically and clinically from tricyclic antidepressants and monoamine oxidase inhibitors. Its unique action in inhibiting the neuronal reuptake of dopamine more than other biogenic amines sets it apart. This mechanism suggests a distinctive profile for treating depressive disorders and aiding in smoking cessation without the sedative effects common to other antidepressants.
Synthesis Analysis
The synthesis of rac threo-Dihydro Bupropion Hydrochloride involves multiple steps, including acylation, Grignard reaction, bromination, and N-alkylation, starting from m-chlorobenzoyl chloride. This process yields Bupropion Hydrochloride with a total yield of 50.8% based on m-chlorobenzoyl chloride, indicating a relatively efficient synthesis pathway for this compound (Xu Zi-ao, 2006).
Molecular Structure Analysis
Bupropion Hydrochloride crystallizes as a racemate in the monoclinic system, with its molecular structure characterized by strong NH...Cl contacts that generate dimeric entities, stabilized further by CH...O contacts. This arrangement underlines its solid-state chemistry, contributing to its pharmacological efficacy (E. Maccaroni, L. Malpezzi, N. Masciocchi, 2009).
Chemical Reactions and Properties
Bupropion Hydrochloride undergoes a polymorphic transition in storage, shifting from one crystalline form to another, which is indicative of its reactive nature in solid-state. This transition involves changes in molecular conformer, highlighting the compound's dynamic chemical properties in response to environmental conditions (E. Maccaroni et al., 2012).
Physical Properties Analysis
The crystal structure and thermal behavior of Bupropion Hydrochloride have been comprehensively assessed, revealing its crystallization in a specific space group with detailed dimensional parameters. This information is crucial for understanding its physical stability and behavior under various conditions (E. Maccaroni et al., 2009).
Chemical Properties Analysis
The interaction of Bupropion Hydrochloride with human serum albumin (HSA) via hydrogen bonds and van der Waals forces indicates its significant chemical affinity for biological molecules. This interaction, essential for its pharmacokinetics and pharmacodynamics, showcases the drug's ability to bind effectively to protein targets in the human body (M. M., Revanasiddappa H.D., 2019).
Applications De Recherche Scientifique
Traitement de la dépression
Le bupropion est un inhibiteur unique de la recapture de la dopamine et de la norépinéphrine (IRDN) couramment utilisé dans le traitement de la dépression {svg_1}. Il est efficace en tant qu'antidépresseur en lui-même et est souvent prescrit en association avec des inhibiteurs sélectifs de la recapture de la sérotonine dans les cas où une réponse incomplète au premier antidépresseur est observée {svg_2}.
Aide à l'arrêt du tabac
Le bupropion a été utilisé comme complément à l'arrêt du tabac {svg_3}. Il a été développé et commercialisé par le fonds Burroughs Wellcome en 1985 sous les noms commerciaux Wellbutrin et Zyban {svg_4}.
Traitement du TDAH et d'autres dépendances
Le bupropion est également utilisé dans le traitement du trouble déficitaire de l'attention avec hyperactivité (TDAH) et d'autres dépendances {svg_5}. Il a récemment été constaté que les analogues du bupropion agissaient comme des agonistes indirects de la dopamine dans le traitement des dépendances à la cocaïne et aux méthamphétamines {svg_6}.
Gestion du poids
Le bupropion est utilisé pour la gestion du poids {svg_7}. C'est un médicament disponible en clinique utilisé pour le traitement du trouble dépressif majeur, l'arrêt du tabac et le trouble affectif saisonnier {svg_8}.
Recherche pharmacocinétique
Le chlorhydrate de bupropion est utilisé dans la recherche pharmacocinétique pour étudier si les différentes cinétiques de libération des formulations à libération immédiate (IR), à libération prolongée (SR) et à libération prolongée (ER) du chlorhydrate de bupropion modifient son métabolisme {svg_9}.
Recherche environnementale
Des composés marqués isotopiquement stables comme le rac threo-Dihydro Bupropion-[d9] Hydrochloride sont utilisés dans la recherche environnementale comme des étalons de polluants pour la détection de l'air, de l'eau, du sol, des sédiments et des aliments {svg_10}.
Chimie verte
Des efforts sont déployés pour développer un procédé plus vert, plus sûr et plus durable pour la préparation du chlorhydrate de bupropion utilisant la chimie en flux {svg_11}. L'utilisation du brome liquide nauséabond et corrosif a été évitée grâce à l'utilisation de tribromure de pyridinium lié à un polymère et des solvants à caractère environnemental discutable NMP et DMF ont été remplacés par des systèmes de cosolvants plus verts avec un succès appréciable {svg_12}.
Mécanisme D'action
Target of Action
Rac Threo-Dihydro Bupropion Hydrochloride, a metabolite of Bupropion Hydrochloride , primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .
Mode of Action
This compound exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, leading to an increase in their downstream effects .
Biochemical Pathways
The compound is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases . The prolonged action of norepinephrine and dopamine in the neuronal synapse due to the inhibition of their reuptake can lead to various downstream effects, impacting several biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by the release kinetics of the formulation . Different formulations, such as immediate release (IR), sustained release (SR), and extended release (ER), can alter its metabolism . .
Result of Action
The inhibition of norepinephrine and dopamine reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in enhanced neurotransmission, which can have various effects at the molecular and cellular levels, including mood elevation and reduction in depressive symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Safety and Hazards
Orientations Futures
Bupropion is being explored for new applications. For example, it is being studied as a potential treatment for cocaine use disorder in persons receiving methadone for opioid use disorder . It is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac threo-Dihydro Bupropion Hydrochloride involves the reduction of the carbonyl group in Bupropion Hydrochloride to form the dihydro derivative. The racemic mixture of threo and erythro isomers is then separated using chiral chromatography to obtain rac threo-Dihydro Bupropion Hydrochloride.", "Starting Materials": [ "Bupropion Hydrochloride", "Sodium borohydride", "Methanol", "Chiral stationary phase" ], "Reaction": [ "Bupropion Hydrochloride is dissolved in methanol.", "Sodium borohydride is added to the solution and the mixture is stirred at room temperature for several hours.", "The reaction mixture is then quenched with water and the resulting mixture is extracted with a suitable organic solvent.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude dihydro derivative.", "The crude product is then purified using chiral chromatography on a chiral stationary phase to obtain rac threo-Dihydro Bupropion Hydrochloride." ] } | |
Numéro CAS |
1396889-62-5 |
Formule moléculaire |
C₁₃H₂₁Cl₂NO |
Poids moléculaire |
278.22 |
Synonymes |
rac threo-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)


![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)

